Melting Point Characterization: 1-(4-Fluoro-3-methylphenyl)ethan-1-amine Thermal Properties
1-(4-Fluoro-3-methylphenyl)ethan-1-amine (racemic) exhibits a melting point range of 48-52°C . This contrasts with unsubstituted α-phenylethylamine, which is a liquid at room temperature with a melting point below 0°C. The elevated melting point of the fluorinated derivative facilitates handling as a crystalline solid and enables straightforward purity assessment via melting point determination .
| Evidence Dimension | Melting point (thermal behavior) |
|---|---|
| Target Compound Data | 48-52 °C (racemic) |
| Comparator Or Baseline | α-Phenylethylamine (unsubstituted): < 0 °C (liquid at room temperature) |
| Quantified Difference | Δ > 48 °C (solid vs. liquid at ambient conditions) |
| Conditions | Ambient pressure, standard melting point determination apparatus |
Why This Matters
Solid-state handling simplifies weighing accuracy and storage logistics compared to liquid analogs, reducing procurement and workflow friction in research settings.
